molecular formula C15H13N3O5S B2693581 methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate CAS No. 339584-42-8

methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2693581
CAS No.: 339584-42-8
M. Wt: 347.35
InChI Key: VSYJWVYICLCLAP-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C15H13N3O5S and its molecular weight is 347.35. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Methyl 2-{[(2,5-dioxopyrrolidin-1-yl)acetyl]amino}-1,3-benzothiazole-6-carboxylate and related compounds have been investigated for their potent and selective antitumor activity against various cancer cell lines. The mechanism of action may involve metabolism playing a central role, with N-acetylation and oxidation being key metabolic transformations. The distinctive metabolic profiles in sensitive versus insensitive cell lines to these compounds suggest a selective profile of anticancer activity potentially useful in the development of cancer therapies (Chua et al., 1999).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using Methyl 2-{[(2,5-dioxopyrrolidin-1-yl)acetyl]amino}-1,3-benzothiazole-6-carboxylate has led to the development of various poly-functionalized tri-heterocyclic benzothiazole derivatives. These compounds have been characterized by their structural and functional diversity, with applications ranging from antibacterial to antitubercular activities. The methodology often involves one-pot, solvent-free microwave-assisted synthesis, highlighting the operational simplicity and environmental friendliness of the process (Bhoi et al., 2016).

Metabolic Studies

In-depth metabolic studies of benzothiazole derivatives have revealed complex metabolic pathways involving both oxidation and conjugation reactions. Such studies are crucial for understanding the biotransformation of these compounds in biological systems, which can inform the development of more effective drug candidates with improved pharmacokinetic profiles. These findings underscore the importance of metabolism in the pharmacological activity of benzothiazole derivatives (Johnson et al., 2008).

Prodrug Development

The development of amino acid prodrugs of antitumor benzothiazoles represents a strategic approach to overcoming the challenges posed by the lipophilicity of these compounds. By conjugating amino acids to the primary amine function of benzothiazoles, researchers have created water-soluble, chemically stable prodrugs that rapidly convert to their parent compounds in vivo, demonstrating significant potential for clinical evaluation (Bradshaw et al., 2002).

Properties

IUPAC Name

methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-23-14(22)8-2-3-9-10(6-8)24-15(16-9)17-11(19)7-18-12(20)4-5-13(18)21/h2-3,6H,4-5,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYJWVYICLCLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.